molecular formula C25H25N3O2 B2503788 1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea CAS No. 891090-38-3

1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea

Cat. No. B2503788
CAS RN: 891090-38-3
M. Wt: 399.494
InChI Key: NQZFSJHRTXNDGC-UHFFFAOYSA-N
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Description

The compound 1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea is a heterocyclic compound that likely contains a pyrrole moiety, which is a five-membered aromatic ring with a nitrogen atom. This structure is often found in various biologically active compounds and can be functionalized to enhance its properties. The urea functionality within the compound suggests potential for hydrogen bonding and anion recognition, which could be useful in sensor applications or as a building block in supramolecular chemistry.

Synthesis Analysis

While the specific synthesis of this compound is not detailed in the provided papers, similar heterocyclic compounds have been synthesized through various methods. For instance, a novel one-pot synthesis approach was used to create a complex heterocyclic compound involving a pyrazolo[1,5-c]pyrimidin-7(6H)-one core, which was characterized using several spectroscopic techniques . This suggests that the synthesis of the compound might also involve a multi-step or one-pot approach, utilizing similar characterization methods to confirm the structure.

Molecular Structure Analysis

The molecular structure of compounds similar to this compound has been studied using single-crystal X-ray diffraction and density functional theory (DFT) . These methods provide detailed information about the geometric parameters and the electronic structure of the molecule. The presence of a urea group in the molecule could imply a propensity for intramolecular hydrogen bonding, which can be confirmed and analyzed using these techniques.

Chemical Reactions Analysis

The urea functionality in the compound is known to participate in hydrogen bonding interactions, which can be crucial in the formation of complexes with other molecules. For example, N-substituted ureas have been shown to associate with benzoates and naphthyridines through hydrogen bonding, which is influenced by the substituents on the urea . This indicates that this compound could also engage in similar interactions, potentially leading to the formation of supramolecular structures or affecting its reactivity in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of urea-functionalized (benzo)pyrroles have been extensively studied, with a focus on their anion complexation chemistry . These compounds are known to act as neutral anion sensors, with their effectiveness and selectivity being a result of careful analysis and optimization of their properties. The compound , with its urea and pyrrole functionalities, is likely to exhibit similar properties, such as solubility in organic solvents, melting points, and the ability to form stable complexes with anions.

Scientific Research Applications

Urea Derivatives in Drug Design

Importance in Medicinal Chemistry

Ureas possess unique hydrogen bonding capabilities, making them crucial for drug-target interactions. They are often incorporated into small molecules to modulate selectivity, stability, toxicity, and the pharmacokinetic profile of lead molecules. Various urea derivatives have been explored as modulators of biological targets, including kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, and epigenetic enzymes. This highlights the significance of urea in drug design, providing insights into the potential applications of specific urea derivatives like "1-Benzhydryl-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea" in medicinal chemistry (Jagtap et al., 2017).

Therapeutic Potential of Urea-Based Compounds

Bioactivities of 1,3,4-Oxadiazole Derivatives

Compounds with the 1,3,4-oxadiazole ring, sharing structural similarities with urea derivatives, demonstrate effective binding with various enzymes and receptors, eliciting a range of bioactivities. This suggests the exploration of similar urea-based compounds, including "this compound," for the development of therapeutic agents targeting a multitude of diseases (Verma et al., 2019).

Urea in Biosensors

Urea Biosensors for Medical and Environmental Applications

Urea biosensors, utilizing urease as a bioreceptor element, showcase the importance of urea in detecting and quantifying urea concentration across various fields. This underlines the broader applicability of urea derivatives in developing biosensors for health diagnostics and environmental monitoring (Botewad et al., 2021).

Mechanism of Action

properties

IUPAC Name

1-benzhydryl-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O2/c1-18-12-14-22(15-13-18)28-17-21(16-23(28)29)26-25(30)27-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,21,24H,16-17H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZFSJHRTXNDGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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